(E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
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Description
(E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
- Application : Researchers have explored using MIPs based on EN300-26684239 for selective removal of specific pollutants. For instance, a study prepared surface MIPs using multi-walled carbon nanotubes (MWCNTs) as a support material. These MIPs were effective in removing perfluorooctanoic acid (PFOA) from contaminated water .
- Application : Researchers have investigated graphene-based composites for environmental pollutant removal. While not directly related to EN300-26684239, this context is relevant. These composites can adsorb various pollutants, such as heavy metals, organic compounds, and dyes. The novelty lies in comparing different graphene-based materials’ removal performance .
Molecularly Imprinted Polymers (MIPs) for Selective Removal
Graphene-Based Composites for Environmental Cleanup
properties
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(9-12-3-5-13(16)6-4-12)14(19)18-15(10-17)7-2-8-15/h3-6,9H,2,7-8H2,1H3,(H,18,19)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUVBQRXKAJGNX-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NC2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=O)NC2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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